molecular formula C10H5F5O2 B13711948 (E)-2-(perfluoroprop-1-enyl)benzoic acid

(E)-2-(perfluoroprop-1-enyl)benzoic acid

Katalognummer: B13711948
Molekulargewicht: 252.14 g/mol
InChI-Schlüssel: CUOKTXDAPACOKH-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(Perfluoroprop-1-enyl)benzoic acid is a fluorinated organic compound characterized by the presence of a perfluorinated prop-1-enyl group attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(perfluoroprop-1-enyl)benzoic acid typically involves the introduction of the perfluoroprop-1-enyl group to a benzoic acid derivative. One common method is the reaction of a suitable benzoic acid precursor with a perfluorinated alkene under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts and solvents that facilitate the addition of the perfluorinated group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for the efficient and controlled introduction of the perfluorinated group. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(Perfluoroprop-1-enyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the perfluorinated group or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions where the perfluorinated group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the benzoic acid core.

Wissenschaftliche Forschungsanwendungen

(E)-2-(Perfluoroprop-1-enyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems.

    Industry: Used in the production of materials with specific properties, such as hydrophobic coatings and fluorinated polymers.

Wirkmechanismus

The mechanism of action of (E)-2-(perfluoroprop-1-enyl)benzoic acid involves its interaction with molecular targets through its perfluorinated group. This group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include the modulation of enzyme activity or the alteration of cellular processes through its unique chemical structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2-(Perfluoroprop-1-enyl)benzoic acid: can be compared with other fluorinated benzoic acids and perfluorinated compounds.

    Ethyl 3-(furan-2-yl)propionate: Another compound with a fluorinated group, used in different applications.

Eigenschaften

Molekularformel

C10H5F5O2

Molekulargewicht

252.14 g/mol

IUPAC-Name

2-[(E)-1,2,3,3,3-pentafluoroprop-1-enyl]benzoic acid

InChI

InChI=1S/C10H5F5O2/c11-7(8(12)10(13,14)15)5-3-1-2-4-6(5)9(16)17/h1-4H,(H,16,17)/b8-7+

InChI-Schlüssel

CUOKTXDAPACOKH-BQYQJAHWSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C(=C(/C(F)(F)F)\F)/F)C(=O)O

Kanonische SMILES

C1=CC=C(C(=C1)C(=C(C(F)(F)F)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.